molecular formula C28H26Cl2FNO5 B1672705 (2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid

(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid

Cat. No.: B1672705
M. Wt: 546.4 g/mol
InChI Key: NBRLADMQSZWKGO-XUEUYAKLSA-N
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Chemical Reactions Analysis

J-104118 undergoes various chemical reactions, including:

Scientific Research Applications

J-104118 has a wide range of scientific research applications:

Mechanism of Action

J-104118 exerts its effects by inhibiting squalene synthase, an enzyme crucial for the biosynthesis of cholesterol. The compound binds to the active site of the enzyme, preventing the conversion of squalene to lanosterol, a key step in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels, making it a potential therapeutic agent for hypercholesterolemia .

Comparison with Similar Compounds

J-104118 is unique in its potent inhibitory activity against squalene synthase compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C28H26Cl2FNO5

Molecular Weight

546.4 g/mol

IUPAC Name

(2S)-2-[2-[[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]amino]-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C28H26Cl2FNO5/c1-16(32-26(33)14-20(28(36)37)15-27(34)35)22(11-17-7-10-23(29)24(30)12-17)19-8-9-21(25(31)13-19)18-5-3-2-4-6-18/h2-10,12-13,16,20,22H,11,14-15H2,1H3,(H,32,33)(H,34,35)(H,36,37)/t16-,20-,22+/m0/s1

InChI Key

NBRLADMQSZWKGO-XUEUYAKLSA-N

Isomeric SMILES

C[C@@H]([C@@H](CC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C3=CC=CC=C3)F)NC(=O)C[C@@H](CC(=O)O)C(=O)O

SMILES

CC(C(CC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C3=CC=CC=C3)F)NC(=O)CC(CC(=O)O)C(=O)O

Canonical SMILES

CC(C(CC1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)C3=CC=CC=C3)F)NC(=O)CC(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

J-104118;  J 104118;  J104118.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid
Reactant of Route 3
(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid
Reactant of Route 4
(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid

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